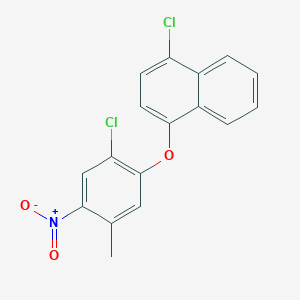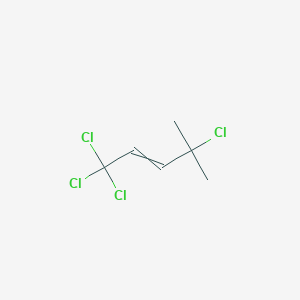
1,1,1,4-Tetrachloro-4-methylpent-2-ene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1,1,4-Tetrachloro-4-methylpent-2-ene is an organic compound with the molecular formula C6H8Cl4 It is characterized by the presence of four chlorine atoms and a double bond within its structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1,1,1,4-Tetrachloro-4-methylpent-2-ene can be synthesized through the chlorination of 4-methylpent-2-ene. The reaction typically involves the use of chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction conditions include maintaining a controlled temperature and pressure to ensure the selective chlorination at the desired positions on the molecule.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors where the reactants are continuously fed into the reactor, and the product is continuously removed. This method allows for better control over reaction conditions and higher yields.
Análisis De Reacciones Químicas
Types of Reactions: 1,1,1,4-Tetrachloro-4-methylpent-2-ene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles such as hydroxide ions, leading to the formation of alcohols or ethers.
Addition Reactions: The double bond in the compound can participate in addition reactions with reagents like hydrogen bromide, resulting in the formation of bromo derivatives.
Elimination Reactions: Under certain conditions, the compound can undergo elimination reactions to form alkenes or alkynes.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium hydroxide or potassium tert-butoxide are commonly used.
Addition Reactions: Hydrogen halides like hydrogen bromide or hydrogen chloride are typical reagents.
Elimination Reactions: Strong bases such as sodium ethoxide or potassium hydroxide are used under elevated temperatures.
Major Products Formed:
Substitution Reactions: Formation of alcohols, ethers, or other substituted derivatives.
Addition Reactions: Formation of bromo or chloro derivatives.
Elimination Reactions: Formation of alkenes or alkynes.
Aplicaciones Científicas De Investigación
1,1,1,4-Tetrachloro-4-methylpent-2-ene has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in studies involving the effects of chlorinated hydrocarbons on biological systems.
Medicine: Research into potential pharmaceutical applications, particularly in the development of new drugs with unique mechanisms of action.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mecanismo De Acción
The mechanism of action of 1,1,1,4-tetrachloro-4-methylpent-2-ene involves its interaction with various molecular targets. The presence of multiple chlorine atoms and a double bond allows it to participate in a range of chemical reactions. The compound can act as an electrophile in substitution reactions, where it reacts with nucleophiles to form new products. Additionally, the double bond can undergo addition reactions, leading to the formation of more complex molecules.
Comparación Con Compuestos Similares
1,1,1-Trichloro-2-methylpropane: Similar in structure but lacks the double bond.
1,1,2,2-Tetrachloroethane: Contains four chlorine atoms but has a different carbon backbone.
1,1,1,3-Tetrachloropropane: Similar in chlorine content but differs in the position of the chlorine atoms and the absence of a double bond.
Uniqueness: 1,1,1,4-Tetrachloro-4-methylpent-2-ene is unique due to the combination of its double bond and the specific positioning of the chlorine atoms. This structural arrangement imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Propiedades
Número CAS |
85015-22-1 |
|---|---|
Fórmula molecular |
C6H8Cl4 |
Peso molecular |
221.9 g/mol |
Nombre IUPAC |
1,1,1,4-tetrachloro-4-methylpent-2-ene |
InChI |
InChI=1S/C6H8Cl4/c1-5(2,7)3-4-6(8,9)10/h3-4H,1-2H3 |
Clave InChI |
PMCHCFRDFYHEFJ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C=CC(Cl)(Cl)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Chloro-1-({[1-(hydroxyimino)-2-methyl-1-phenylpropan-2-yl]amino}oxy)ethan-1-one](/img/structure/B14408227.png)
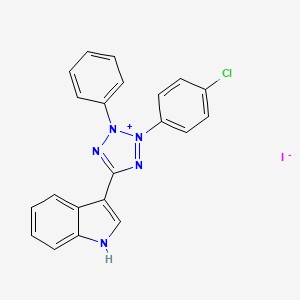
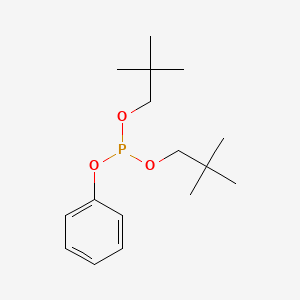



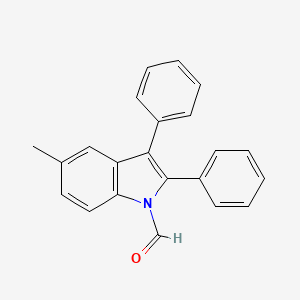

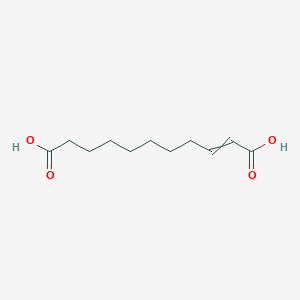
![5-[6-(3,4-Dichlorophenoxy)hexyl]-N-methyl-1,3,4-thiadiazol-2-amine](/img/structure/B14408285.png)
![anti-Tricyclo[7.1.0.0]decane](/img/structure/B14408288.png)
![4-[2-(4-Chlorophenyl)-2-oxoethyl]azetidin-2-one](/img/structure/B14408291.png)
